

Spectral Analysis of 2'-Bromo-4'-fluoroacetophenone: A Technical Guide

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Compound of Interest

Compound Name: 2'-Bromo-4'-fluoroacetophenone

Cat. No.: B118180

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2'-Bromo-4'-fluoroacetophenone**, a key intermediate in various synthetic pathways. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring this data are also provided, along with visualizations of the analytical workflow and key spectral correlations to aid in structural elucidation.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of **2'-Bromo-4'-fluoroacetophenone**.

Table 1: ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.68	dd	8.8, 5.2	H-6'
7.23	ddd	8.8, 8.8, 2.4	H-5'
7.08	dd	8.8, 2.4	H-3'
4.34	s	-	-CH ₂ Br

Table 2: ^{13}C NMR Spectral Data (CDCl_3)

Chemical Shift (δ) ppm	Assignment
190.5	C=O
163.0 (d, J=254 Hz)	C-4'
131.5 (d, J=9 Hz)	C-6'
129.5 (d, J=3 Hz)	C-1'
120.5 (d, J=25 Hz)	C-5'
114.5 (d, J=22 Hz)	C-3'
113.0 (d, J=9 Hz)	C-2'
31.0	-CH ₂ Br

Table 3: IR Spectral Data (ATR)

Wavenumber (cm^{-1})	Interpretation
3075	Aromatic C-H Stretch
1685	C=O (Ketone) Stretch
1595, 1500	Aromatic C=C Stretch
1280	C-F Stretch
840	C-H Bend (p-disubstituted)
690	C-Br Stretch

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Interpretation
218, 220	$[M]^+$, Molecular ion peak (presence of Br isotopes)
139	$[M - CH_2Br]^+$
123	$[FC_6H_4CO]^+$
95	$[C_6H_4F]^+$

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for **2'-Bromo-4'-fluoroacetophenone**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2'-Bromo-4'-fluoroacetophenone** (10-20 mg) is prepared in deuterated chloroform ($CDCl_3$, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. 1H and ^{13}C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. The chemical shifts are referenced to the residual solvent peak of $CDCl_3$ (δ 7.26 ppm for 1H and δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

A small amount of the solid **2'-Bromo-4'-fluoroacetophenone** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

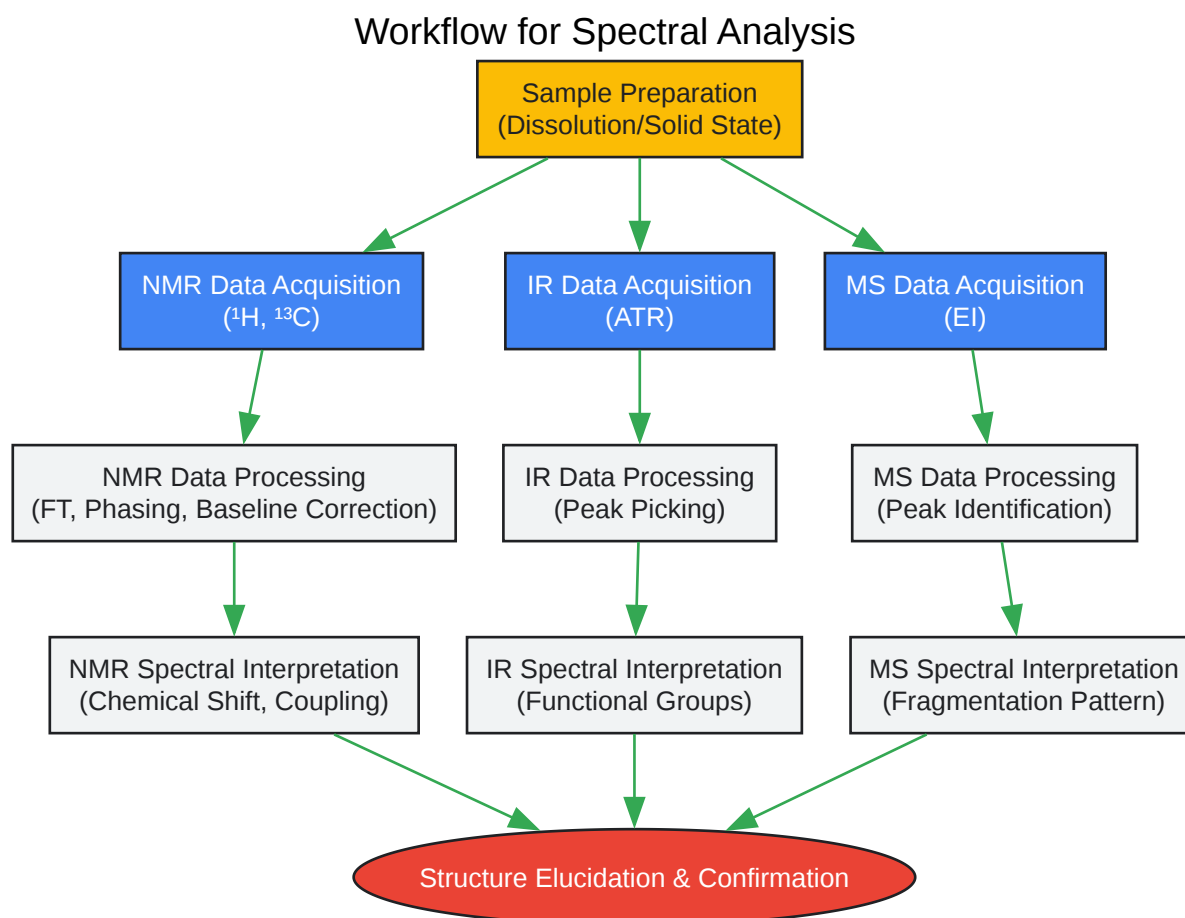
Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph. The ionization energy is typically set to 70 eV.

Visualizations

Chemical Structure and NMR Assignments

Caption: Structure of **2'-Bromo-4'-fluoroacetophenone** with key NMR assignments.

Analytical Workflow for Spectral Data Acquisition



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Caption: Logical workflow for the spectral analysis of organic compounds.

- To cite this document: BenchChem. [Spectral Analysis of 2'-Bromo-4'-fluoroacetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b118180#2-bromo-4-fluoroacetophenone-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b118180#2-bromo-4-fluoroacetophenone-spectral-data-nmr-ir-ms)

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